molecular formula C12H13F3N2O3 B1596796 N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 433241-66-8

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B1596796
CAS No.: 433241-66-8
M. Wt: 290.24 g/mol
InChI Key: HYWZVKHXMDLZDB-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C12H13F3N2O3 and its molecular weight is 290.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZVKHXMDLZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387810
Record name N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433241-66-8
Record name N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl oxo{[3-(trifluoromethyl)-phenyl]amino}acetate (8.04 g, 30.7 mmol) was dissolved in ethanol (50 ml, 99.5%). To the stirred solution was added 1-amino-2-propanol (racemic, 2.32 g, 31 mmol) in one portion, and the mixture was heated to reflux for 90 minutes. The mixture was allowed to cool and was evaporated to dryness, giving N-(2-hydroxypropyl)-N′-[3-(trifluoromethyl)-phenyl]ethanediamide (8.80 g, 99%) as a white solid.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethanol (1.27 L) and ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate (243.15 g, 1 eq) were heated to reflux. 1-Amino-2-propanol (73.2 g, 1.05 eq) in ethanol (0.29 L) was added to the reaction mixture over 1 hour. The reaction mixture was held at reflux for a further 3 hours and then cooled to 20-25° C. The solvent was removed on a rotary evaporator and the resulting white solid was dissolved in ethyl acetate (1.6 L). The solution was reduced in volume by 80% by distillation at atmospheric pressure. Heptane (1.29 L) was then added and the product precipitated. The mixture was cooled further to 0-5° C. and held at this temperature for 1 hour. The mixture was filtered and the filter cake washed with heptane (0.24 L). The damp product was dried at 50° C. for 16 hours in a vacuum oven. The title compound (227.88 g, 84.3%) was isolated as a white crystalline solid.
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
0.29 L
Type
solvent
Reaction Step One
Quantity
243.15 g
Type
reactant
Reaction Step Two
Quantity
1.27 L
Type
solvent
Reaction Step Two
Yield
84.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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